[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol
CAS No.: 852180-61-1
Cat. No.: VC2444568
Molecular Formula: C10H10N2O2
Molecular Weight: 190.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 852180-61-1 |
|---|---|
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.2 g/mol |
| IUPAC Name | [4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol |
| Standard InChI | InChI=1S/C10H10N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3 |
| Standard InChI Key | UHBVGEHXKLYGON-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NO1)C2=CC=C(C=C2)CO |
| Canonical SMILES | CC1=NC(=NO1)C2=CC=C(C=C2)CO |
Introduction
Chemical Identity and Structural Properties
Basic Information
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is identified by the CAS number 852180-61-1 and has a molecular formula of C10H10N2O2. This compound has a molecular weight of 190.2 g/mol and features an oxadiazole heterocyclic structure. The compound exists as part of the broader oxadiazole class, known for their versatility in medicinal chemistry and materials science applications.
Structural Characteristics
The structural composition of [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol includes a 5-methyl-1,2,4-oxadiazole ring connected at the 3-position to a phenyl group, which bears a hydroxymethyl (CH2OH) substituent at the para position. This arrangement confers specific reactivity patterns that make the compound valuable in various chemical applications.
Chemical Identifiers
The compound can be referenced using several standardized chemical identifiers which facilitate its accurate identification in chemical databases and literature.
| Identifier Type | Value |
|---|---|
| CAS Number | 852180-61-1 |
| IUPAC Name | [4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol |
| Molecular Formula | C10H10N2O2 |
| Molecular Weight | 190.2 g/mol |
| Standard InChI | InChI=1S/C10H10N2O2/c1-7-11-10(12-14-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3 |
| Standard InChIKey | UHBVGEHXKLYGON-UHFFFAOYSA-N |
| SMILES | CC1=NC(=NO1)C2=CC=C(C=C2)CO |
| PubChem Compound ID | 7060549 |
Physical Properties
Solubility and Stability
Applications and Research Areas
Pharmaceutical Research
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is primarily utilized in research and development activities within the chemical and pharmaceutical industries. The 1,2,4-oxadiazole scaffold is known to be pharmacologically versatile, often incorporated into drug candidates due to its favorable medicinal chemistry properties.
Structure-Activity Relationships
The particular substitution pattern of [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol, with the hydroxymethyl group at the para position of the phenyl ring, provides a functional handle for further chemical modifications. This feature makes it valuable in structure-activity relationship studies and as a building block for more complex molecular structures in pharmaceutical research.
Chemical Intermediates
Given its structural features, [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol likely serves as an intermediate in the synthesis of more complex compounds. The hydroxymethyl group can undergo various transformations, including oxidation to an aldehyde or carboxylic acid, substitution reactions, or esterification, providing versatility for chemical diversification.
Structural Isomers and Related Compounds
Positional Isomers
An important structural isomer of [4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol is [3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanol (CAS: 852180-70-2), which differs only in the position of attachment of the hydroxymethyl group on the phenyl ring (meta versus para) . This isomer might exhibit different physical properties and biological activities due to the altered spatial arrangement.
Related Functional Derivatives
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzoic acid (CAS: 95124-68-8) represents a related compound with a carboxylic acid functionality instead of the hydroxymethyl group . This derivative demonstrates the potential for functional group interconversion within this molecular scaffold.
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